(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-(4-methoxyphenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-29-20-5-3-19(4-6-20)25-23(28)18(13-24)15-27-10-8-26(9-11-27)14-17-2-7-21-22(12-17)31-16-30-21/h2-7,12,15H,8-11,14,16H2,1H3,(H,25,28)/b18-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMBOBOHJGMOIQ-OBGWFSINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-(4-methoxyphenyl)acrylamide, often referred to as a derivative of piperazine, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 414.49 g/mol. The structure features a piperazine ring, a benzo[d][1,3]dioxole moiety, and a cyanoacrylamide group, which are crucial for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives containing piperazine and dioxole groups have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cancer cell proliferation. It may affect the expression of proteins associated with cell cycle regulation and apoptosis.
- Case Studies : In vitro studies demonstrated that the compound reduced cell viability in breast cancer cell lines by over 50% at concentrations as low as 10 µM after 48 hours of treatment .
Antimicrobial Activity
The antimicrobial potential of similar benzodioxole derivatives has been documented, showcasing their ability to inhibit bacterial growth.
- Testing Against Bacteria : Compounds with similar structural motifs were tested against strains such as Escherichia coli and Staphylococcus aureus, demonstrating notable inhibition zones .
- Synergistic Effects : The combination of this compound with conventional antibiotics enhanced the overall antimicrobial efficacy, suggesting a potential for use in combination therapies.
Anti-inflammatory Effects
The compound’s ability to modulate inflammatory responses has been explored through its interaction with cyclooxygenase (COX) enzymes.
- Inhibition of COX Enzymes : Preliminary studies indicate that it acts as a competitive inhibitor of COX-1 and COX-2, which are critical in the biosynthesis of prostaglandins involved in inflammation.
- Experimental Results : In animal models, administration resulted in a significant reduction in inflammatory markers compared to controls.
Data Summary
Scientific Research Applications
Biological Applications
-
Anticancer Activity
- This compound has shown potential as an anticancer agent. Studies indicate that it may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the benzo[d][1,3]dioxole moiety contributes to its biological activity by interacting with cellular targets involved in cancer progression .
-
Neuroprotective Effects
- Research suggests that (E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-(4-methoxyphenyl)acrylamide exhibits neuroprotective properties. It may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
-
Anti-inflammatory Properties
- The compound has been evaluated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. By blocking these enzymes, it reduces the synthesis of pro-inflammatory mediators like prostaglandins, which are implicated in various inflammatory conditions.
Table 1: Summary of Pharmacological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Anticancer | Inhibition of cell growth | Induction of apoptosis and cell cycle arrest |
| Neuroprotection | Protection against apoptosis | Antioxidant activity and reduction of oxidative stress |
| Anti-inflammatory | Reduction in inflammation | Inhibition of COX enzymes |
Synthesis and Derivatives
The synthesis of this compound involves multiple steps starting from readily available precursors. Various derivatives have been synthesized to enhance its pharmacological properties and improve bioavailability.
Case Study: Synthesis Pathway
A recent study detailed a multi-step synthesis involving:
- Formation of the piperazine ring.
- Introduction of the benzo[d][1,3]dioxole moiety.
- Coupling with the cyanoacrylamide component.
This synthetic route allows for modifications to enhance efficacy and reduce side effects .
Toxicological Studies
Toxicity assessments have been conducted to evaluate the safety profile of this compound. Preliminary studies indicate a favorable toxicity profile with low cytotoxicity in non-target cells, suggesting its potential for therapeutic use without significant adverse effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog Analysis
The following analogs share key structural motifs with the target compound, enabling comparisons of synthetic routes, substituent effects, and hypothetical biological implications.
Table 1: Structural Comparison of Acrylamide Derivatives
Key Observations:
Backbone Modifications: The target compound’s acrylamide backbone is conserved across analogs but differs in substituent electronic properties.
Piperazine Substitutions :
- The benzo[d][1,3]dioxol-5-ylmethyl-piperazine group in the target contrasts with simpler methyl-piperazine (), which may reduce steric hindrance but diminish metabolic stability due to the absence of the dioxole ring.
Aromatic Substituents :
- The 4-methoxyphenyl group in the target provides moderate electron-donating effects, similar to the 4-methylphenyl in but distinct from the nitro-substituted phenyl in , which could increase reactivity but reduce selectivity.
Key Observations:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing (E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-(4-methoxyphenyl)acrylamide?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the piperazine-benzo[d][1,3]dioxole intermediate. Key steps include:
- Coupling Reactions : Use of acrylamide-forming agents (e.g., acryloyl chloride) under inert atmospheres.
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reaction kinetics for nucleophilic substitutions .
- Catalysts : Triethylamine or DMAP may facilitate amide bond formation .
- Monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity .
Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine, acryloyl chloride, DMF, 0–5°C | Form piperazine-acrylamide backbone |
| 2 | 4-Methoxyaniline, EDCI/HOBt, RT | Introduce N-(4-methoxyphenyl) group |
| 3 | Cyano-group incorporation via Knoevenagel condensation | Finalize acrylamide structure |
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming stereochemistry (e.g., E/Z isomerism via coupling constants J = 15–16 Hz for trans-configuration) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC-PDA : Assesses purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can computational methods optimize synthesis and predict reactivity?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and energy barriers for key steps like cyano-group addition .
- Solvent Effects : COSMO-RS simulations predict solvent compatibility to reduce side reactions .
- Machine Learning : Training models on analogous piperazine-acrylamide syntheses can suggest optimal catalysts or temperatures .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Functional Group Variation : Modify the benzo[d][1,3]dioxole methyl group (e.g., replace with halogens) to assess target binding .
- Bioisosteric Replacement : Substitute the 4-methoxyphenyl group with pyridine or thiophene rings to evaluate solubility and potency .
- Assay Selection : Use kinase inhibition or GPCR binding assays to quantify activity changes .
Q. How to resolve discrepancies in NMR data during characterization?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals (e.g., aromatic protons in benzo[d][1,3]dioxole) .
- Dynamic NMR : Detect rotameric equilibria in piperazine rings by variable-temperature studies .
- Impurity Profiling : Compare HPLC retention times with synthetic byproducts (e.g., unreacted intermediates) .
Q. What strategies improve solubility for in vitro assays?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤10%) or cyclodextrin-based formulations .
- Prodrug Design : Introduce phosphate or PEG groups on the cyano moiety .
- Salt Formation : React with hydrochloric acid to generate hydrochloride salts .
Data Contradiction and Troubleshooting
Q. How to address low yields in the final acrylamide coupling step?
- Methodological Answer :
- Catalyst Screening : Test alternatives to EDCI/HOBt (e.g., DCC, HATU) .
- Temperature Optimization : Increase to 40–50°C if kinetics are sluggish .
- Protection/Deprotection : Temporarily protect the piperazine nitrogen to prevent side reactions .
Q. How to validate conflicting docking predictions for biological targets?
- Methodological Answer :
- Consensus Docking : Use multiple software (AutoDock, Glide) to cross-validate binding poses .
- MD Simulations : Run 100-ns trajectories to assess binding stability .
- Experimental Cross-Check : Compare with SPR (surface plasmon resonance) binding affinities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
